REACTION_CXSMILES
|
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[CH3:15][N+:16]([O-])([CH2:18][CH2:19][NH:20][C:21]1[CH:26]=[CH:25][C:24]([NH:27][CH2:28][CH2:29][N+:30]([O-])([CH3:32])[CH3:31])=[C:23]2[C:34]([C:36]3[C:41]([C:42](=[O:43])[C:22]=12)=[C:40]([OH:44])[CH:39]=[CH:38][C:37]=3[OH:45])=[O:35])[CH3:17]>>[CH3:31][N:30]([CH3:32])[CH2:29][CH2:28][NH:27][C:24]1[C:23]2[C:34](=[O:35])[C:36]3[C:41](=[C:40]([OH:44])[CH:39]=[CH:38][C:37]=3[OH:45])[C:42](=[O:43])[C:22]=2[C:21]([NH:20][CH2:19][CH2:18][N:16]([CH3:17])[CH3:15])=[CH:26][CH:25]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
absorb moisture particularly rapidly when cold
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)NCCN(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |